molecular formula C15H14N4O2S2 B2457915 N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-94-5

N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2457915
CAS No.: 864918-94-5
M. Wt: 346.42
InChI Key: KEHOSLYCXVYSHS-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14N4O2S2 and its molecular weight is 346.42. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-5-3-4-6-11(9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHOSLYCXVYSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant findings from various studies and presenting data in a structured format.

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 1206998-64-2

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as promising anticancer agents. The mechanism of action often involves inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
      • HCT116 (Colon Cancer) : IC₅₀ values around 4.5 µg/mL.
      • MCF-7 (Breast Cancer) : IC₅₀ values around 5.0 µg/mL.
      • A549 (Lung Cancer) : IC₅₀ values around 6.0 µg/mL.
    These values indicate that the compound is effective at low concentrations, suggesting a strong potential for further development as an anticancer therapeutic agent .
  • Mechanism of Action :
    • The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells. Flow cytometry analysis confirmed that treated cells exhibited characteristics of early and late apoptosis .

Antimicrobial Activity

The biological activity of this compound extends beyond anticancer properties to include notable antimicrobial effects.

Antibacterial Studies

The compound has shown promising activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Substituents on the thiadiazole ring significantly influence both cytotoxicity and antimicrobial efficacy. Modifications to the o-tolyl group and variations in the isoxazole moiety have been shown to enhance activity against specific cancer types and bacterial strains .

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of compounds containing the isoxazole and thiadiazole structures exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit cancer cell growth effectively. The presence of the thioether and acetamide functionalities may contribute to their interaction with cellular targets involved in cancer proliferation .

  • Mechanism of Action : Compounds like N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may act by inhibiting key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation .
  • Case Studies : In vitro studies have shown growth inhibition percentages exceeding 70% against various cancer cell lines when treated with similar compounds .

Antimicrobial Properties

The compound also displays potential antimicrobial activity against a range of pathogens. The thiadiazole nucleus has been linked to various pharmacological activities including antibacterial and antifungal effects.

  • Antibacterial Activity : Compounds derived from thiadiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
  • Case Studies : In one study, derivatives were tested against common bacterial strains, demonstrating significant inhibition compared to control antibiotics .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the formation of the isoxazole and thiadiazole rings followed by thioether formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anticancer1,3,4-Oxadiazole derivativesSignificant growth inhibition in various cancer lines
AntimicrobialThiadiazole derivativesEffective against both Gram-positive and Gram-negative bacteria
Anti-inflammatoryIsoxazole-based compoundsReduction in inflammation markers in experimental models

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